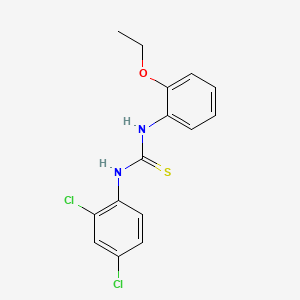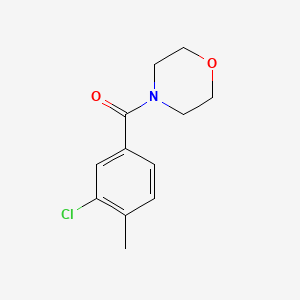![molecular formula C17H19NO4S B5809472 methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as ESI-09 and has been studied extensively for its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of ESI-09 is not fully understood. However, it is known to inhibit the activity of the enzyme Epithelial Sodium Channel (ENaC). ENaC is a protein that is involved in the regulation of sodium transport in cells. Inhibition of ENaC by ESI-09 leads to a decrease in sodium transport, which has been shown to have therapeutic effects in cancer and inflammatory diseases.
Biochemical and Physiological Effects
ESI-09 has been shown to have several biochemical and physiological effects. In cancer cells, ESI-09 has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In inflammatory diseases, ESI-09 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ESI-09 for lab experiments is its specificity for ENaC. This allows researchers to study the effects of ENaC inhibition on various biological processes. However, one of the limitations of ESI-09 is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on ESI-09. One area of interest is its potential as a therapeutic agent for the treatment of cystic fibrosis. ENaC is involved in the regulation of sodium transport in the lungs, and inhibition of ENaC by ESI-09 has been shown to improve lung function in animal models of cystic fibrosis.
Another area of interest is the development of more potent and selective ENaC inhibitors. ESI-09 has shown promising results in preclinical studies, but more potent and selective inhibitors are needed for clinical use.
Conclusion
In conclusion, ESI-09 is a chemical compound that has gained significant attention in scientific research. Its potential therapeutic applications in cancer and inflammatory diseases have been extensively studied. The mechanism of action of ESI-09 involves inhibition of ENaC, which leads to a decrease in sodium transport and has therapeutic effects. ESI-09 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of ESI-09 is a complex process that involves several steps. The starting material for the synthesis is 5-ethyl-3-thiophenecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-ethoxybenzoyl chloride to form the intermediate product. The intermediate product is then reacted with methylamine to form the final product, ESI-09.
Applications De Recherche Scientifique
ESI-09 has been studied extensively for its potential therapeutic applications. One of the major areas of research is its potential as a therapeutic agent for the treatment of cancer. ESI-09 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy.
ESI-09 has also been studied for its potential as a therapeutic agent for the treatment of inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
methyl 2-[(3-ethoxybenzoyl)amino]-5-ethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-4-13-10-14(17(20)21-3)16(23-13)18-15(19)11-7-6-8-12(9-11)22-5-2/h6-10H,4-5H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOLPTQUMKBNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC(=CC=C2)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-ethylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5809403.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)


![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)

![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)

![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)
